molecular formula C15H16BrNO4 B13896705 1-(Tert-butyl) 7-methyl 3-bromo-1H-indole-1,7-dicarboxylate

1-(Tert-butyl) 7-methyl 3-bromo-1H-indole-1,7-dicarboxylate

Cat. No.: B13896705
M. Wt: 354.20 g/mol
InChI Key: NGFXSMVRGIFHGE-UHFFFAOYSA-N
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Description

1-(Tert-butyl) 7-methyl 3-bromo-1H-indole-1,7-dicarboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a bromine atom attached to the indole ring, along with two carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl) 7-methyl 3-bromo-1H-indole-1,7-dicarboxylate typically involves multiple steps starting from commercially available precursors. A common synthetic route includes:

    Carboxylation: The addition of carboxylate groups at the 1 and 7 positions.

    Alkylation: The attachment of a tert-butyl group at the 1-position and a methyl group at the 7-position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butyl) 7-methyl 3-bromo-1H-indole-1,7-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Esterification and Hydrolysis: The carboxylate groups can participate in esterification and hydrolysis reactions.

Common Reagents and Conditions:

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Oxidizing Agents: For oxidation reactions, reagents like potassium permanganate or chromium trioxide are used.

    Reducing Agents: For reduction reactions, reagents like sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine group would yield an indole derivative with an amine substituent.

Scientific Research Applications

1-(Tert-butyl) 7-methyl 3-bromo-1H-indole-1,7-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its structural similarity to bioactive indole compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl) 7-methyl 3-bromo-1H-indole-1,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, altering their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(Tert-butyl) 3-bromo-1H-indole-1-carboxylate
  • 1-(Tert-butyl) 5-methoxy-1H-indole-1-carboxylate
  • 1-(Tert-butyl) 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate

Uniqueness: 1-(Tert-butyl) 7-methyl 3-bromo-1H-indole-1,7-dicarboxylate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its dual carboxylate groups and the presence of both tert-butyl and methyl groups make it a versatile compound for various applications.

Properties

Molecular Formula

C15H16BrNO4

Molecular Weight

354.20 g/mol

IUPAC Name

1-O-tert-butyl 7-O-methyl 3-bromoindole-1,7-dicarboxylate

InChI

InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(19)17-8-11(16)9-6-5-7-10(12(9)17)13(18)20-4/h5-8H,1-4H3

InChI Key

NGFXSMVRGIFHGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)C(=O)OC)Br

Origin of Product

United States

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